molecular formula C10H8N2O2 B1580712 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-44-3

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one

Cat. No. B1580712
CAS RN: 52727-44-3
M. Wt: 188.18 g/mol
InChI Key: QBEBJBXQJGORQQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is a cyclized compound . It has a molecular formula of C10H8N2O2 .


Synthesis Analysis

This compound can be synthesized through a multi-step reaction . One common method involves the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative .


Molecular Structure Analysis

The molecular weight of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is 188.18 . The exact mass is 188.058577502 and the monoisotopic mass is also 188.058577502 .


Physical And Chemical Properties Analysis

The melting point of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one is 160-163°C (lit.) . It has a density of 1.47 . The topological polar surface area is 41.9 .

Scientific Research Applications

Synthesis and Chemical Properties

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one has been synthesized through reactions involving anthranilamide and isocyanates. The method provides a facile approach to obtaining this compound, showcasing its potential for further chemical manipulation and study within organic chemistry (Chern et al., 1988). Additionally, innovative synthetic methods have been developed to construct complex polyheterocycles, including variants of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, through a one-pot process indicating its versatility as a chemical building block (Divišová et al., 2000).

Pharmacological Applications

Quinazoline derivatives, including structures similar to 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, have been explored for their potential as pharmacological agents. Specifically, they have been investigated as dual inhibitors of EGFR and Src protein tyrosine kinases, which are critical targets in cancer therapy. The derivatives exhibit significant inhibition activity, underscoring the therapeutic potential of compounds within this chemical family (Lin et al., 2012). Another study focused on the synthesis and benzodiazepine binding activity of related triazoloquinazolin-5(6H)-ones, indicating the relevance of such compounds in designing new benzodiazepine receptor modulators (Francis et al., 1991).

Anticancer Activity

The structure-activity relationships of triazoloquinazoline adenosine antagonists, which share a quinazoline core with 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, have been explored for their potential in anticancer therapy. These studies aim to understand how variations in the quinazoline scaffold affect biological activity, providing insights into designing new anticancer agents (Francis et al., 1988).

properties

IUPAC Name

2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEBJBXQJGORQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC3=CC=CC=C3C(=O)N21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352455
Record name 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one

CAS RN

52727-44-3
Record name 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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